Bis[(4-methoxyphenyl)methyl](phenyl)phosphane
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Overview
Description
Bis(4-methoxyphenyl)methylphosphane is a tertiary phosphine compound characterized by the presence of three phenyl groups attached to a phosphorus atom. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methoxyphenyl)methylphosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines . For instance, the reaction of 4-methoxyphenylmagnesium bromide with chlorophosphine can yield the desired phosphine compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure high yields.
Industrial Production Methods
Industrial production of tertiary phosphines like Bis(4-methoxyphenyl)methylphosphane often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Bis(4-methoxyphenyl)methylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions where the phosphorus atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products depend on the nature of the substituent introduced during the reaction.
Scientific Research Applications
Bis(4-methoxyphenyl)methylphosphane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Bis(4-methoxyphenyl)methylphosphane exerts its effects involves the coordination of the phosphorus atom to metal centers. This coordination can alter the electronic properties of the metal, facilitating various catalytic processes . The compound can also participate in redox reactions, where it acts as a reducing agent .
Comparison with Similar Compounds
Similar Compounds
Bis(4-methylphenyl)(phenyl)phosphane: Similar structure but with methyl groups instead of methoxy groups.
Tris(4-methoxyphenyl)phosphine: Contains three methoxyphenyl groups attached to the phosphorus atom.
Bis(2-methoxyphenyl)phosphine: Similar structure but with methoxy groups in the ortho position.
Uniqueness
Bis(4-methoxyphenyl)methylphosphane is unique due to the presence of both methoxy and phenyl groups, which provide a balance of electronic and steric properties. This makes it a versatile ligand in various catalytic applications .
Properties
CAS No. |
88104-25-0 |
---|---|
Molecular Formula |
C22H23O2P |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
bis[(4-methoxyphenyl)methyl]-phenylphosphane |
InChI |
InChI=1S/C22H23O2P/c1-23-20-12-8-18(9-13-20)16-25(22-6-4-3-5-7-22)17-19-10-14-21(24-2)15-11-19/h3-15H,16-17H2,1-2H3 |
InChI Key |
WXGGTLXBLQONRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CP(CC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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